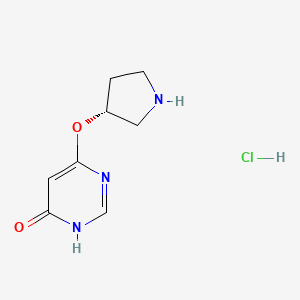
(R)-6-(Pyrrolidin-3-yloxy)pyrimidin-4-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-6-(Pyrrolidin-3-yloxy)pyrimidin-4-ol hydrochloride, also known as SR-9009, is a synthetic compound that has been developed for scientific research purposes. It belongs to a class of compounds known as Rev-Erb agonists, which have been shown to regulate the body's circadian rhythm and metabolism. In recent years, SR-9009 has gained attention for its potential applications in the fields of sports performance enhancement and metabolic disorders.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
- Synthesis of Pyrimidine Derivatives : Pyrimidine derivatives, including those related to (R)-6-(Pyrrolidin-3-yloxy)pyrimidin-4-ol hydrochloride, have been synthesized for various applications. For instance, pyrimidine 1′-aza-C-nucleosides were synthesized by fusing pyrimidine bases with azasugars, a process in which compounds similar to this compound play a crucial role (Filichev & Pedersen, 2001).
Biological and Pharmacological Research
Development of Anti-inflammatory and Analgesic Agents : Pyrimidine derivatives have been explored for their potential anti-inflammatory and analgesic properties. Such research underscores the significance of pyrimidine structures like this compound in medicinal chemistry (Muralidharan, Raja & Deepti, 2019).
Neurological and Cognitive Disorder Treatments : Certain pyrimidine derivatives have been identified as inhibitors for the treatment of cognitive disorders. Their role in elevating central cGMP levels in the brain suggests a potential application for compounds like this compound in neurological research (Verhoest et al., 2012).
Antitumor Activity : Pyrimidine structures are also investigated for their antitumor activities. For example, 6-substituted pyrrolo[2,3-d]pyrimidine derivatives have shown potent antitumor activity, indicating a possible research avenue for related compounds (Wang et al., 2011).
Antimicrobial Agents : Novel pyrimidine derivatives have been synthesized as potential antimicrobial agents, demonstrating the broad scope of applications for pyrimidine-based compounds in microbial research (Attia et al., 2013).
Propiedades
IUPAC Name |
4-[(3R)-pyrrolidin-3-yl]oxy-1H-pyrimidin-6-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2.ClH/c12-7-3-8(11-5-10-7)13-6-1-2-9-4-6;/h3,5-6,9H,1-2,4H2,(H,10,11,12);1H/t6-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIMUGGKGJNWHK-FYZOBXCZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC(=O)NC=N2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1OC2=CC(=O)NC=N2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,5S)-6-Methoxybicyclo[3.2.0]heptan-3-one](/img/structure/B2410713.png)
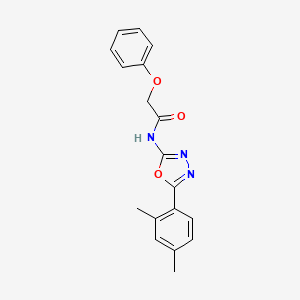
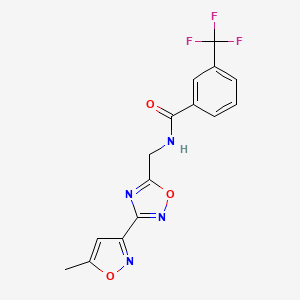
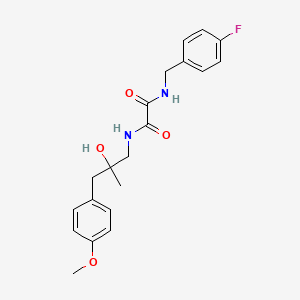
![2-((4,7-Dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2410718.png)
![Benzo[d]thiazol-6-yl(4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2410720.png)
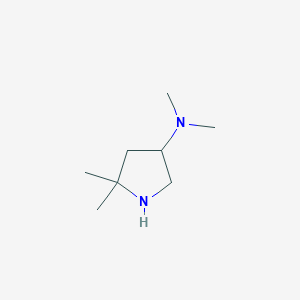
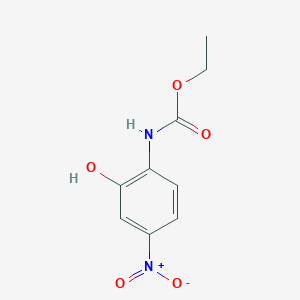
![6-chloro-2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2410724.png)
![N-(1-cyano-2-methylcyclopentyl)-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B2410732.png)
![N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-3,4-dihydro-1H-2-benzopyran-1-carboxamide](/img/structure/B2410733.png)
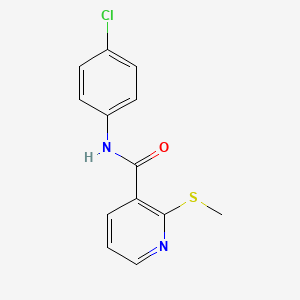
![2-(1,7-dimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetamide](/img/structure/B2410735.png)
![2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2410736.png)